![molecular formula C23H26N2O2 B13824155 1,4,6-Heptatrien-3-one, 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxy-](/img/structure/B13824155.png)
1,4,6-Heptatrien-3-one, 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one is a synthetic curcuminoid derivativeIt is characterized by the presence of dimethylamino groups and a hydroxy group, which contribute to its distinctive chemical behavior and reactivity .
Métodos De Preparación
The synthesis of 1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one involves several steps. One common method includes the reaction of acetylacetone with boric anhydride in the presence of ethyl acetate. The reaction mixture is heated to 60°C and stirred until a white suspension forms. This intermediate is then reacted with 4-dimethylaminobenzaldehyde to yield the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the dimethylamino groups act as leaving groups. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a fluorescent dye due to its strong emission properties. In biology, it serves as a photosensitizer in photodynamic therapy for cancer treatment, where it generates reactive oxygen species upon light activation to induce cell death in malignant cells .
Mecanismo De Acción
The mechanism of action of 1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one involves its ability to generate reactive oxygen species (ROS) upon light activation. This property makes it an effective photosensitizer in photodynamic therapy. The compound’s molecular targets include cellular components such as lipids, proteins, and nucleic acids, which are damaged by the ROS, leading to cell death . The pathways involved in this process include the activation of apoptotic and necrotic pathways, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one is unique compared to other curcuminoid derivatives due to its enhanced photophysical properties and increased tissue penetration. Similar compounds include bisdemethoxy curcumin, which lacks the two methoxy groups, and cinnamaldehyde derivatives designed to increase absorption maximum . These compounds share some structural similarities but differ in their specific functional groups and resulting chemical behavior.
Propiedades
Fórmula molecular |
C23H26N2O2 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1,7-bis[4-(dimethylamino)phenyl]-5-hydroxyhepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C23H26N2O2/c1-24(2)20-11-5-18(6-12-20)9-15-22(26)17-23(27)16-10-19-7-13-21(14-8-19)25(3)4/h5-17,26H,1-4H3 |
Clave InChI |
JLNWRDOLIIJBPC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC(=CC(=O)C=CC2=CC=C(C=C2)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


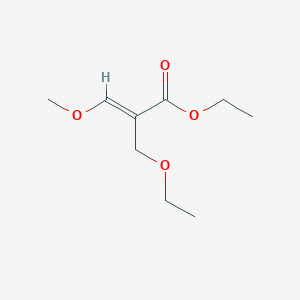
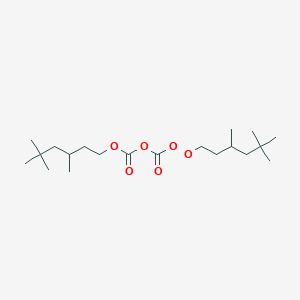
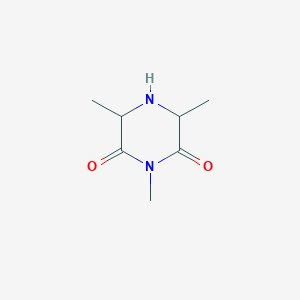
![Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate](/img/structure/B13824121.png)
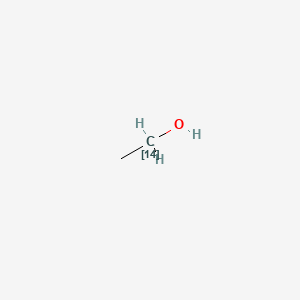
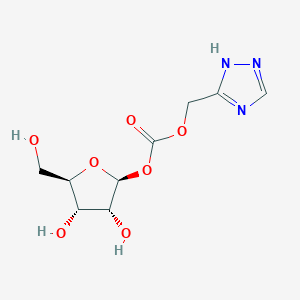
![Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B13824138.png)
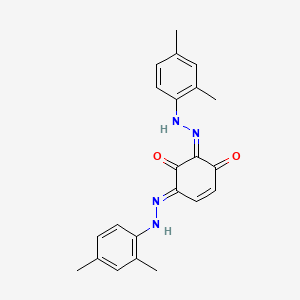
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13824145.png)
![N-cyclohexylcyclohexanamine; [dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13824146.png)
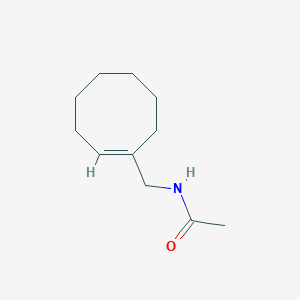
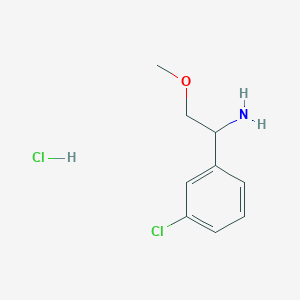
![6-allyl-3-benzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13824167.png)
![3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13824171.png)
